molecular formula C16H9N3O2 B11051527 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- CAS No. 5466-47-7

1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl-

Cat. No. B11051527
CAS RN: 5466-47-7
M. Wt: 275.26 g/mol
InChI Key: KXGSYSDSQRXROA-UHFFFAOYSA-N
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Description

1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- is a heterocyclic compound with the molecular formula C16H9N3O2 This compound is characterized by a naphthalene ring fused to a triazole ring, with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-naphthylamine with phenyl isocyanate, followed by cyclization with a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity.

Similar Compounds:

    1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione: Lacks the phenyl group, leading to different chemical properties.

    1H-Naphtho(2,3-d)-imidazole-4,9-dione: Contains an imidazole ring instead of a triazole ring, affecting its reactivity and applications.

Uniqueness: 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- is unique due to the presence of both a triazole ring and a phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

properties

CAS RN

5466-47-7

Molecular Formula

C16H9N3O2

Molecular Weight

275.26 g/mol

IUPAC Name

3-phenylbenzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C16H9N3O2/c20-15-11-8-4-5-9-12(11)16(21)14-13(15)17-18-19(14)10-6-2-1-3-7-10/h1-9H

InChI Key

KXGSYSDSQRXROA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2

Origin of Product

United States

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